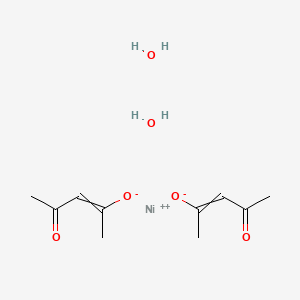
nickel(2+) (2Z)-4-oxopent-2-en-2-olate 4-oxopent-2-en-2-olate dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel(2+) (2Z)-4-oxopent-2-en-2-olate 4-oxopent-2-en-2-olate dihydrate is a coordination compound that features nickel in its +2 oxidation state. This compound is known for its unique chemical structure, which includes two 4-oxopent-2-en-2-olate ligands and two water molecules. It is often used in various chemical reactions and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nickel(2+) (2Z)-4-oxopent-2-en-2-olate 4-oxopent-2-en-2-olate dihydrate typically involves the reaction of nickel(II) salts with 4-oxopent-2-en-2-olate ligands in an aqueous medium. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Ni(II) salt+24-oxopent-2-en-2-olate+2H2O→Nickel(2+) (2Z)-4-oxopent-2-en-2-olate 4-oxopent-2-en-2-olate dihydrate
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Nickel(2+) (2Z)-4-oxopent-2-en-2-olate 4-oxopent-2-en-2-olate dihydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of nickel.
Reduction: It can be reduced to lower oxidation states or elemental nickel.
Substitution: The ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while reduction may produce nickel(0) or nickel(I) species.
Scientific Research Applications
Nickel(2+) (2Z)-4-oxopent-2-en-2-olate 4-oxopent-2-en-2-olate dihydrate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic synthesis reactions.
Biology: Investigated for its potential role in enzyme mimetics and bioinorganic chemistry.
Medicine: Explored for its potential therapeutic properties and as a model compound for studying nickel-based drugs.
Industry: Utilized in the production of advanced materials, coatings, and as a precursor for nickel-based catalysts.
Mechanism of Action
The mechanism by which nickel(2+) (2Z)-4-oxopent-2-en-2-olate 4-oxopent-2-en-2-olate dihydrate exerts its effects involves coordination chemistry principles. The nickel ion interacts with the ligands through coordination bonds, influencing the electronic and geometric structure of the compound. This interaction can affect the reactivity and stability of the compound, making it suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
Cobalt(II) acetylacetonate: Similar in structure but contains cobalt instead of nickel.
Copper(II) acetylacetonate: Contains copper and exhibits different reactivity and properties.
Iron(III) acetylacetonate: Contains iron and is used in different catalytic and industrial applications.
Uniqueness
Nickel(2+) (2Z)-4-oxopent-2-en-2-olate 4-oxopent-2-olate dihydrate is unique due to its specific coordination environment and the presence of nickel. This gives it distinct chemical and physical properties compared to similar compounds containing other metal ions. Its stability, reactivity, and versatility make it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C10H18NiO6 |
|---|---|
Molecular Weight |
292.94 g/mol |
IUPAC Name |
nickel(2+);4-oxopent-2-en-2-olate;dihydrate |
InChI |
InChI=1S/2C5H8O2.Ni.2H2O/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;;2*1H2/q;;+2;;/p-2 |
InChI Key |
ATVXXIIYMWZAGX-UHFFFAOYSA-L |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.O.[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















